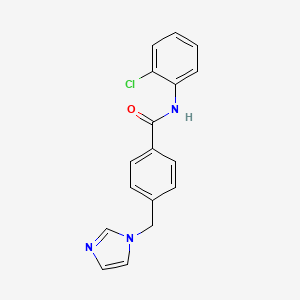![molecular formula C18H30N2O B5974013 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5974013.png)
2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol, also known as IBMP, is a chemical compound that belongs to the family of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, neuroscience, and pharmacology. In
Wirkmechanismus
The mechanism of action of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D2 receptor. This action results in the inhibition of dopamine release, which is responsible for the anti-inflammatory and analgesic properties of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol.
Biochemical and Physiological Effects:
2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has been shown to possess significant anti-inflammatory and analgesic properties. It has also been shown to act as a selective antagonist of the dopamine D2 receptor, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is its potential application in the development of new drugs. However, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has several limitations for lab experiments. One of the most significant limitations is its complex synthesis process, which makes it difficult to obtain in large quantities. Additionally, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has limited stability, making it challenging to store and transport.
Zukünftige Richtungen
Despite the limitations, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has significant potential for future research. One of the most significant future directions is the development of new drugs based on 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol and its potential application in the treatment of various neurological disorders.
Conclusion:
In conclusion, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential application in the field of medicinal chemistry and neuroscience. It has been shown to possess significant anti-inflammatory and analgesic properties and act as a selective antagonist of the dopamine D2 receptor. Despite the limitations, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has significant potential for future research, particularly in the development of new drugs and the treatment of various neurological disorders.
Synthesemethoden
The synthesis of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is a complex process that involves several steps. The most common method used for the synthesis of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is the reaction of 1-(4-methylbenzyl)piperazine with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final product, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential application in various fields of research. One of the most significant applications of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is in the field of medicinal chemistry. 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has also been studied for its potential application in the field of neuroscience. It has been shown to act as a selective antagonist of the dopamine D2 receptor, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-15(2)12-20-10-9-19(14-18(20)8-11-21)13-17-6-4-16(3)5-7-17/h4-7,15,18,21H,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUZILAQYPEBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5973936.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-methoxybenzoate](/img/structure/B5973949.png)
![7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5973957.png)
![7-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5973959.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5973994.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5973998.png)

![3-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5974020.png)
![11-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5974036.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974043.png)
![7'-amino-1-(3-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5974051.png)
![N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine](/img/structure/B5974059.png)
![5-[(4-methylbenzoyl)amino]-1-phenyl-N,N-dipropyl-1H-pyrazole-4-carboxamide](/img/structure/B5974066.png)